molecular formula C17H19ClN2O3S B4480199 2-CHLORO-N-(2,4-DIMETHYLPHENYL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

2-CHLORO-N-(2,4-DIMETHYLPHENYL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4480199
M. Wt: 366.9 g/mol
InChI Key: TYTMAXYLGRXVPG-UHFFFAOYSA-N
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Description

2-CHLORO-N-(2,4-DIMETHYLPHENYL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of a chloro group, dimethylphenyl group, and a methanesulfonamido group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(2,4-DIMETHYLPHENYL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through Friedel-Crafts alkylation reactions.

    Addition of the Methanesulfonamido Group: The methanesulfonamido group is typically added through sulfonation reactions using methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(2,4-DIMETHYLPHENYL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The chloro group and methanesulfonamido group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-(2,4-DIMETHYLPHENYL)BENZAMIDE: Lacks the methanesulfonamido group.

    N-(2,4-DIMETHYLPHENYL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE: Lacks the chloro group.

    2-CHLORO-N-(2,4-DIMETHYLPHENYL)-4-AMINOBENZAMIDE: Contains an amino group instead of the methanesulfonamido group.

Uniqueness

The presence of both the chloro group and the methanesulfonamido group in 2-CHLORO-N-(2,4-DIMETHYLPHENYL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

2-chloro-N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-11-5-8-16(12(2)9-11)19-17(21)14-7-6-13(10-15(14)18)20(3)24(4,22)23/h5-10H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTMAXYLGRXVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)N(C)S(=O)(=O)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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